6-Chloroguanosine

Beschreibung

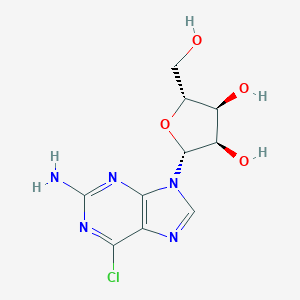

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHPSZYRUHEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942041 | |

| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-10-7, 2004-07-1 | |

| Record name | NSC125627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Chloroguanosine

Advanced Synthetic Routes to 6-Chloroguanosine and its Precursors

The synthesis of this compound and related 6-substituted purine (B94841) nucleosides often involves strategies that allow for the efficient and selective modification of the purine core. These routes frequently utilize protected guanine (B1146940) derivatives or employ sophisticated catalytic methods to achieve desired transformations.

Palladium-Catalyzed Cross-Coupling Strategies for 6-Substituted Purine Nucleosides

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halogenated purines, including 6-chloropurine (B14466) nucleosides. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them suitable for the synthesis of diverse nucleoside analogues. mdpi.com

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of organoboronic acids or esters with organic halides or pseudohalides in the presence of a palladium catalyst and a base, has been widely applied to the synthesis of 6-aryl and 6-heteroaryl purine nucleosides from 6-chloropurine derivatives. mdpi.comacs.orgscilit.com This method is particularly useful for introducing a variety of aromatic and heteroaromatic moieties at the C6 position of the purine ring. mdpi.comd-nb.infonih.gov

Studies have demonstrated the effectiveness of Suzuki-Miyaura coupling with unprotected 6-chloropurines and 6-chloropurine nucleosides in aqueous or mixed aqueous/organic solvent systems, often utilizing water-soluble palladium catalysts and phosphine (B1218219) ligands. acs.orgfigshare.comnih.gov For instance, a general protocol utilizing Na₂PdCl₄ and a disulfonated fluorenylphosphine ligand (cataCXium F sulf) has been reported for efficient Suzuki-Miyaura coupling of unprotected 6-chloropurines and β-D-ribofuranosyl-6-chloropurine in water or water/n-butanol mixtures. acs.orgfigshare.comnih.gov

Research has also focused on the synthesis of 6-heteroaryl 2-aminopurine (B61359) ribonucleosides from this compound using palladium-catalyzed Suzuki-Miyaura coupling. acs.org This approach provides a modular and step-efficient route to access a range of C6-heteroaryl-functionalized 2-aminopurine nucleosides from a cost-effective this compound precursor. acs.org Pd-132-catalyzed Suzuki-Miyaura coupling with various boron substrates and this compound can yield 6-heteroaryl-2-aminopurines in a single step. acs.org

The Suzuki-Miyaura reaction of protected 6-chloropurine and 2-amino-6-chloropurine (B14584) bases and nucleosides with substituted phenylboronic acids has successfully yielded corresponding protected 6-(substituted phenyl)purine derivatives. Subsequent deprotection furnished a series of substituted 6-phenylpurine bases and nucleosides. scilit.comnih.gov

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, has also been adapted for the synthesis of 6-alkynyl purine nucleosides from 6-chloropurine derivatives. Modified Sonogashira coupling techniques, including copper-free variants, have been developed to functionalize unprotected 6-chloropurines and nucleosides in aqueous media. acs.orgfigshare.comnih.gov

A general protocol for copper-free Sonogashira coupling of unprotected 6-chloropurines and β-D-ribofuranosyl-6-chloropurine in water or water/n-butanol has been reported using Na₂PdCl₄ and a water-soluble phosphine ligand. acs.orgfigshare.comnih.gov This method allows for the introduction of alkyne functionalities at the C6 position.

Furthermore, a modified Sonogashira coupling employing potassium iodide as an additive has been utilized to demonstrate the versatility of this compound as a precursor for five-membered heteroaryl variants, prepared in four steps via a single alkyne intermediate. acs.org

Enzymatic Synthesis Approaches for this compound Derivatives

Enzymatic methods offer an alternative and often highly selective approach for the synthesis of nucleosides and their derivatives. Enzymes such as nucleoside phosphorylases and nucleoside hydrolases can catalyze the formation of glycosidic bonds or facilitate transribosylation reactions, which can be applied to the synthesis of this compound derivatives. chemicalbook.comsigmaaldrich.com

For example, 2-amino-6-chloropurine (6-chloroguanine) can be used in the enzymatic synthesis of 2′-deoxyguanosine. chemicalbook.comsigmaaldrich.com Additionally, a nucleoside hydrolase from Agromyces sp. MM-1 has shown strong transribosylation activity towards 6-chloroguanine, leading to the enzymatic synthesis of 2′-O-methyl-6-chloroguanosine (2′-OMe-6ClGR). researchgate.net Under optimized conditions, a molar yield of 2.3% (corresponding to 440 mg/L) of 2′-OMe-6ClGR was achieved in a 293-hour reaction using this enzymatic approach. researchgate.net

Enzymatic methods can be performed using whole cells, cell-free extracts, or isolated and purified enzymes. unimi.it While whole cells or extracts may require control of side reactions, isolated enzymes can offer higher specificity. unimi.it

Regioselective N-Alkylation and Halogenation of Guanine Derivatives for Analogues

Regioselective N-alkylation of guanine derivatives is a crucial step in the synthesis of various nucleoside analogues, including those related to this compound. A significant challenge in guanine chemistry is controlling the site of alkylation, as reactions can occur at multiple nitrogen positions (N1, N2, N3, N7, N9). mdpi.comu-szeged.huacs.org

Methods for regioselective N9-alkylation of guanine have been developed, which are important for synthesizing pharmaceutically relevant acyclic nucleoside analogues. u-szeged.hu While achieving high regioselectivity can be challenging, strategies involving protected guanine derivatives or specific reaction conditions have been explored. u-szeged.hu For instance, starting from 2-amino-6-chloropurine, regioselective alkylation has been investigated to synthesize N9-protected guanine derivatives. researchgate.net Although regioselectivity can be an issue, methods have been developed to favor N9 alkylation, sometimes resulting in mixtures of N9 and N7 isomers that may require separation. mdpi.comu-szeged.hu

Halogenation of guanine derivatives is another important transformation for the synthesis of analogues. While direct halogenation of guanine can lead to modification at the C8 position, the introduction of a halogen at the C6 position typically involves starting from a precursor like guanosine (B1672433) and employing specific reagents for chlorination. researchgate.netacs.org For example, 6-chloroguanine can be prepared from diacetyl guanine using phosphorus oxychloride and triethylmethylammonium chloride. chemicalbook.com

Regioselective halogenation at the C8 position of purine bases, including guanosine derivatives, can be achieved using specific reagents and conditions. researchgate.net For example, treatment of unprotected 2′-deoxy purine nucleosides with sodium monobromoisocyanurate (SMBI) can lead to C8 bromination. researchgate.net

Reduction-Based Synthesis Pathways for 2-Aminopurine Nucleoside Analogues

Reduction reactions play a role in the synthesis of 2-aminopurine nucleoside analogues, which are structurally related to guanosine derivatives. One approach to synthesizing 2-aminopurine nucleosides involves the reduction of a precursor molecule. oup.comnih.gov

A method for the synthesis of oligodeoxyribonucleotides containing 2-aminopurine residues involves the protection of 2-aminopurine ribonucleoside, followed by reduction to the deoxyribonucleoside. oup.comnih.gov This highlights the use of reduction in converting a ribonucleoside to a deoxyribonucleoside analogue.

Another strategy for obtaining 2-aminopurine is through the reduction of a nitro group in a pyrimidine (B1678525) precursor, followed by cyclization to form the purine ring. preprints.org Sodium dithionite (B78146) has been reported as a suitable reagent for the reduction of a nitro group in 5-nitropyrimidine-2,4-diamine (B43640) to yield pyrimidine-2,4,5-triamine, a key intermediate in the synthesis of 2-aminopurine. preprints.org

Furthermore, a synthesis of 2-aminopurine-2′-deoxyriboside has been achieved via the reduction of deoxyguanosine through a sequence involving nitration and subsequent reduction. oup.com This demonstrates a pathway where a guanine derivative is transformed into a 2-aminopurine analogue through a reduction step.

The chlorine atom at the C6 position of 6-chloropurine and 6-chloroguanine derivatives can also be removed through hydrogenolysis, a reduction process, without significant loss of certain protecting groups. cdnsciencepub.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Purine Nucleoside Synthesis

| Reaction Type | Substrate Type | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

| Suzuki-Miyaura | 6-Chloropurine nucleoside | Aryl/Heteroarylboronic acid | Pd catalyst/Water-soluble ligand | Aqueous or water/organic | 6-Aryl/Heteroaryl purine nucleoside | mdpi.comacs.org |

| Suzuki-Miyaura | This compound | Boron substrates | Pd-132 | - | 6-Heteroaryl-2-aminopurine | acs.org |

| Sonogashira (copper-free) | 6-Chloropurine nucleoside | Terminal alkyne | Na₂PdCl₄/Water-soluble ligand | Water or water/n-butanol | 6-Alkynyl purine nucleoside | acs.orgnih.gov |

| Sonogashira (modified) | This compound | - | Pd catalyst/KI additive | - | Five-membered heteroaryl variants | acs.org |

Table 2: Examples of Enzymatic Synthesis and Reduction-Based Transformations

| Transformation Type | Starting Material | Enzyme/Reagent | Product Type | Notes | Reference |

| Enzymatic Synthesis | 2-Amino-6-chloropurine | Enzyme | 2′-Deoxyguanosine | Used in enzymatic synthesis | chemicalbook.comsigmaaldrich.com |

| Enzymatic Transribosylation | 6-Chloroguanine | Agromyces sp. MM-1 nucleoside hydrolase | 2′-O-methyl-6-chloroguanosine | Achieved 2.3% molar yield | researchgate.net |

| Reduction | 2-Aminopurine ribonucleoside | Reduction method | 2-Aminopurine deoxyribonucleoside | Part of oligonucleotide synthesis | oup.comnih.gov |

| Reduction of Nitro Group | 5-Nitropyrimidine-2,4-diamine | Sodium dithionite | Pyrimidine-2,4,5-triamine | Intermediate for 2-aminopurine synthesis | preprints.org |

| Hydrogenolysis | 6-Chloroguanine derivative | Hydrogenolysis | Guanine derivative | Removal of C6 chlorine | cdnsciencepub.com |

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the potential to explore new chemical space and develop compounds with specific biological interactions. The presence of the labile chlorine atom at the C6 position makes this compound a versatile building block for various coupling reactions and nucleophilic substitutions.

Modifications at the purine base of this compound are extensively explored to introduce diverse functionalities. The C6 position is particularly amenable to transformation due to the reactive chlorine atom, while the C8 position can undergo electrophilic substitution.

C6-Heteroaryl Modifications: The introduction of heteroaryl groups at the C6 position is commonly achieved through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura cross-coupling, utilizing boron substrates and this compound, can form 6-heteroaryl-2-aminopurines in a single step. uni.lufishersci.cawikipedia.org Modified Sonogashira coupling, employing potassium iodide as an additive, also demonstrates the versatility of this compound for introducing heteroaryl moieties. uni.lufishersci.cawikipedia.org These methods provide modular and efficient access to a suite of C6-heteroaryl-functionalized 2-aminopurine nucleosides. uni.luwikipedia.org

C8-Bromination: The C8 position of the purine ring in 6-chloropurines, including derivatives of this compound, can be functionalized through bromination. Treatment with bromine in water has been reported as a method for achieving C8 bromination. Another approach involves C8 lithiation followed by trapping with a brominating agent, although this method can result in lower yields depending on other functionalities present in the molecule. 8-Bromoguanosine is an analogue that has been studied, for instance, in the context of interactions with purine nucleoside phosphorylases.

C6-Alkylation: Alkylation at the C6 position of purines can be achieved through various strategies. S(N)Ar reactions of 6-chloropurine derivatives with 3-alkyl-acetylacetone under microwave irradiation have been shown to yield C6-alkylated purines with high selectivity and short reaction times. Additionally, photoredox/nickel dual catalysis offers a method for C(sp2)-C(sp3) cross-coupling, allowing for the direct installation of alkyl groups at the C6 position of unprotected nucleosides using alkyl bromides.

Modifications to the ribose sugar moiety of this compound can influence the compound's conformation and biological interactions. The hydroxyl groups on the ribose are sites for potential chemical transformations, including protection and deprotection strategies used during the synthesis of modified nucleosides. For example, acetylation of guanosine is a step in the synthesis of this compound triacetate, indicating the use of protecting groups on the ribose. Structural studies have shown that the presence of the chlorine substituent at the C6 position of this compound can induce a C3'-exo conformation in the ribose ring. Modifications of ribose nucleosides can be carried out under various conditions, including at room temperature.

Acyclonucleoside derivatives of guanine, which lack the complete ribose ring and instead feature an acyclic chain, can be synthesized starting from 6-chloroguanine. One synthetic route involves the N-alkylation of 6-chloroguanine with appropriate alkylating agents, such as methyl 2-bromoacetate, typically in the presence of a base like K2CO3 and a solvent such as DMF. This alkylation introduces the acyclic chain at the N9 position of the purine. Another method for constructing acyclic nucleosides involves the condensation of silylated 6-chloroguanine with acyclic synthons containing a leaving group, catalyzed by agents like mercuric cyanide or tetrabutylammonium (B224687) iodide. Subsequent debenzylation steps may be required to remove protecting groups from the acyclic portion. Furthermore, dimethylaminomethylene (DMAM) derivatives of acyclic guanine analogues, including the 6-chloroguanine analogue, have been prepared by reaction with N,N-dimethylformamide dimethyl acetal.

Table 1: Selected Synthetic Approaches to this compound Derivatives

| Modification Type | Starting Material (typically) | Key Reagents/Conditions | Examples of Products |

| C6-Heteroaryl | This compound | Pd-catalyzed Suzuki-Miyaura (with boronic acids/esters) | 6-Heteroaryl-2-aminopurine ribonucleosides |

| C6-Heteroaryl | This compound | Modified Sonogashira (with terminal alkynes, KI additive) | 6-Alkynyl-2-aminopurine ribonucleosides |

| C6-Alkylation | 6-Chloropurine derivatives | S(N)Ar with 3-alkyl-acetylacetone (microwave) | C6-alkylated purines |

| C6-Alkylation | Purine nucleosides | Photoredox/Nickel dual catalysis (with alkyl bromides) | C6-alkylated nucleosides |

| C8-Bromination | 6-Chloropurines | Br2 in water | 8-Bromo-6-chloropurines |

| C8-Bromination | 6-Chloropurine derivatives | C8 lithiation, then brominating agent | 8-Bromo-6-chloropurine derivatives |

| Acyclonucleoside | 6-Chloroguanine | N-alkylation (e.g., with alkyl halides, base) | Acyclic guanine derivatives (N9-alkylated) |

| Acyclonucleoside | Silylated 6-Chloroguanine | Condensation with acyclic synthons (Hg(CN)2 or TBAI) | Acyclic guanine derivatives |

| Acyclonucleoside (DMAM) | Acyclic guanine analogue | N,N-dimethylformamide dimethyl acetal | Dimethylaminomethylene acyclic guanine derivatives |

Molecular Mechanisms of Action of 6 Chloroguanosine and Its Analogues

Interference with Nucleic Acid Synthesis and Metabolism

Nucleic acid synthesis and metabolism are fundamental cellular processes, and interference with these pathways can have significant biological consequences. Nucleoside analogues like 6-Chloroguanosine are investigated for their potential to disrupt these processes netascientific.comdavuniversity.org.

Inhibition of Key Enzymes in Nucleotide Metabolism

Nucleotide metabolism involves a complex network of enzymes responsible for the synthesis, interconversion, and degradation of nucleotides, the building blocks of DNA and RNA davuniversity.orgjaypeedigital.com. Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which allows cells to reuse preformed purine bases and nucleosides for nucleotide synthesis jaypeedigital.comresearchgate.net. Inhibition of such key enzymes can deplete the pools of necessary nucleotides, thereby affecting nucleic acid synthesis jaypeedigital.comacs.org. While 6-chloroguanine, the base analogue of this compound, has been shown to have no inhibitory effect on the ATPase reaction of human topoisomerase IIα, indicating a different mechanism of action compared to some other purine analogues, the nucleoside this compound's specific inhibitory effects on other enzymes in nucleotide metabolism are a subject of research aacrjournals.org.

Integration into RNA and DNA Molecules

Due to its structural similarity to natural nucleosides, this compound can potentially be anabolized into its phosphorylated forms (e.g., mono-, di-, and triphosphates) and subsequently incorporated into growing RNA and DNA chains during nucleic acid synthesis netascientific.comgoogle.com. This integration can lead to the production of altered nucleic acid molecules, which may interfere with their normal function, replication, or transcription netascientific.comgoogle.com. Research indicates that the structural similarity of this compound to natural nucleosides allows its integration into RNA and DNA, offering insights into genetic processes netascientific.com. The incorporation of nucleoside analogues into viral DNA or RNA is a known mechanism for the action of some antiviral agents google.com.

Enzymatic Interactions and Substrate Specificity

The biological effects of this compound are closely linked to its interactions with various enzymes, particularly those involved in purine metabolism.

Purine Nucleoside Phosphorylase (PNP) Interactions

Purine nucleoside phosphorylase (PNP) catalyzes the phosphorolytic cleavage of the glycosidic bond of purine nucleosides, releasing the purine base and ribose-1-phosphate (B8699412) researchgate.netresearchgate.net. This enzyme plays a critical role in the purine salvage pathway researchgate.net. This compound has been studied in the context of its interaction with PNP, including hexameric forms of the enzyme found in various organisms researchgate.netplos.orgnih.gov.

Binding Mode Analysis in Hexameric PNPs (e.g., Bacillus subtilis BsPNP233)

Structural studies, including X-ray crystallography, have been conducted to understand the binding mode of this compound in the active site of hexameric PNPs, such as the enzyme from Bacillus subtilis (BsPNP233) researchgate.netplos.orgnih.govrcsb.orgrcsb.org. These studies provide detailed insights into how this compound interacts with the amino acid residues within the binding pocket plos.orgnih.gov. The crystal structure of BsPNP233 in complex with this compound has been reported, revealing its binding characteristics researchgate.netplos.orgnih.govrcsb.orgrcsb.org. The molecule displays a binding mode similar to that of deoxyguanosine (dGuo) in BsPNP233 plos.orgnih.gov.

Structural Basis of Substrate Modifications and Catalytic Detriment

Structural analyses of PNP in complex with modified nucleosides like this compound have shed light on how modifications to the purine base can affect substrate binding and catalysis researchgate.netresearchgate.netplos.orgnih.govnih.gov. The presence of the chlorine atom at the C6 position of this compound appears to be detrimental for catalysis by hexameric PNPs researchgate.netresearchgate.netplos.orgnih.govnih.gov. The larger van der Waals radius of the chlorine substituent, compared to the oxygen it replaces in guanosine (B1672433), can cause the purine base to be pushed towards the ribosyl moiety within the active site to avoid steric clashes with surrounding residues plos.orgnih.gov. This displacement can induce the ribosyl group to adopt an unusual conformation, such as a C3′-exo pucker, which differs from the conformation observed with natural substrates and may hinder proper positioning for catalysis plos.orgnih.gov. These structural insights suggest that modifications like the Cl6 substitution can negatively impact the catalytic efficiency of hexameric PNPs and can be explored in the design of PNP inhibitors researchgate.netresearchgate.netplos.orgnih.govnih.gov.

Implications for Inhibitor Design Targeting Pathogen PNPs

Modifications at the 6-position of purine nucleosides, such as the introduction of a chlorine atom in this compound, appear to negatively impact the catalytic activity of hexameric Purine Nucleoside Phosphorylases (PNPs) from organisms like Bacillus subtilis (BsPNP233). plos.orgnih.gov Structural studies, including the crystal structure of BsPNP233 in complex with this compound, suggest that these modifications are detrimental to catalysis. plos.orgnih.govresearchgate.net This observation has implications for the rational design of inhibitors targeting hexameric PNPs in pathogens such as Trypanosoma vaginalis and Plasmodium falciparum. plos.orgnih.govresearchgate.netscienceopen.com The structural information gleaned from these complexes can inform the development of new inhibitors against these parasitic enzymes. nih.gov

Nucleoside Hydrolase Activity and Transribosylation

Nucleoside hydrolases are enzymes capable of catalyzing the cleavage of the N-glycosidic bond in nucleosides. Some nucleoside hydrolases also exhibit transribosylation activity, allowing the transfer of a ribosyl moiety from one base to another. An enzyme identified in Agromyces sp. MM-1, designated AgNH, functions as a bifunctional nucleoside hydrolase catalyzing both hydrolysis and transribosylation. AgNH demonstrated significant transribosylation activity towards 6-chloroguanine when 2'-O-methyluridine was used as the ribosyl donor and adenine (B156593) as the acceptor substrate, showing a 25-fold relative activity compared to adenine as the acceptor. researchgate.netnih.govresearchgate.net This reaction can enzymatically synthesize 2'-O-methyl-6-chloroguanosine. researchgate.netnih.govresearchgate.netkyoto-u.ac.jp Another nucleoside hydrolase from Lactobacillus buchneri (LbNH) has also been shown to catalyze transribosylation between 2'-O-methyluridine and various nucleobases, including 6-chloroguanine. kyoto-u.ac.jp

Data Table: Relative Transribosylation Activity of AgNH

| Acceptor Substrate | Relative Activity (%) |

| Adenine | 100 |

| 6-Chloroguanine | 2500 |

Note: Data derived from relative activity towards 6-chloroguanine being 25-fold higher than adenine as reported in the source. researchgate.netnih.gov

Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) Substrate Discrimination

Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) is a crucial enzyme in the purine salvage pathway of many organisms, including the malarial parasite Plasmodium falciparum. Studies comparing the substrate specificity of P. falciparum HGXPRT (PfHGXPRT) and human HGPRT have revealed that purine bases with a chlorine atom at the 6-position, such as 6-chloroguanine, exhibit strong discrimination between the parasite and human enzymes. nih.govresearchgate.netacs.orgacs.org The catalytic efficiency (kcat/Km) of PfHGXPRT for 6-chloroguanine was found to be 50 to 80-fold higher than that for the human enzyme. nih.govacs.orgacs.org This significant difference in substrate utilization suggests that 6-chloroguanine is preferentially converted to a nucleotide by the parasite enzyme. nih.gov This differential activity is a key aspect in the potential development of antimalarial drugs that exploit the parasite's purine salvage pathway. nih.govacs.org Furthermore, 6-chloroguanine has been observed to be cytotoxic to E. coli strains lacking purine salvage enzymes, indicating its potential to interfere with nucleotide metabolism when processed by relevant enzymes. caister.com

Data Table: Relative kcat/Km for 6-Chloroguanine

| Enzyme | Relative kcat/Km (vs. Human HGPRT) |

| P. falciparum HGXPRT | 50-80-fold higher |

| Human HGPRT | 1 |

Note: Data based on the reported fold difference in kcat/Km values. nih.govacs.orgacs.org

Lack of Inhibitory Effect on Topoisomerase II ATPase Reaction

Research investigating the potential of various substituted purine analogues to inhibit human topoisomerase II, an enzyme essential for DNA topology control, has been conducted. In studies assessing the impact on the ATPase activity of human topoisomerase IIα, 6-chloroguanine was tested. At concentrations up to 300 μmol/L, 6-chloroguanine did not show any inhibitory effect on the topoisomerase II ATPase reaction. aacrjournals.orgresearchgate.net This indicates that, unlike some other purine derivatives, 6-chloroguanine does not directly interfere with the ATP hydrolysis activity of human topoisomerase IIα.

Thiopurine S-methyltransferase (TPMT) Interactions with 6-Chloroguanine

Thiopurine S-methyltransferase (TPMT) is an enzyme involved in the metabolism of thiopurine drugs. Studies examining TPMT activity, often using 6-thioguanine (B1684491) as a substrate, have investigated the influence of various compounds on this enzymatic process. In one such study, compounds that could potentially be present as impurities from the synthesis of 6-thioguanine, including 6-chloroguanine, were tested for their effect on TPMT-catalyzed methylation. The results indicated that 6-chloroguanine did not affect the methylation rate catalyzed by TPMT. ebi.ac.ukscience.govresearchgate.net This suggests that 6-chloroguanine is not a substrate or a significant inhibitor of TPMT activity under the tested conditions.

Receptor Binding and Signaling Pathway Modulation

Beyond enzymatic interactions, 6-chloroguanine, the base component of this compound, has been studied for its ability to bind to purine riboswitches, which are regulatory RNA elements.

Interactions with Purine Riboswitches and Ligand Specificity

Purine riboswitches are a class of RNA elements found in the 5'-untranslated regions of some bacterial mRNAs that directly bind to specific purine ligands, typically guanine (B1146940) or adenine, to regulate gene expression. These riboswitches exhibit high specificity for their cognate ligands. However, studies have shown that certain purine analogues with modifications at the 6-position, including 6-chloroguanine, can interact with purine riboswitches. nih.govnih.govcambridge.orgresearchgate.net Interestingly, compounds like 6-chloroguanine have been observed to bind to both guanine and adenine riboswitches, sometimes with affinities that are nearly equal, contrasting with the significant discrimination shown for the native purines. nih.govnih.govcambridge.orgresearchgate.netuni-konstanz.de This suggests that modifications at the 6-position can alter the ligand specificity of the riboswitch binding pocket. The binding of 6-chloroguanine to the guanine riboswitch has been characterized through techniques such as crystallography, providing structural details of the interaction. rcsb.orgnakb.orgnakb.org These interactions highlight the potential for 6-chloroguanine and similar analogues to modulate gene expression regulated by purine riboswitches.

Computational Docking Analysis with Biological Receptors (e.g., ENT-1)

Computational docking analysis has been employed to investigate the potential interactions of this compound with biological receptors, notably the equilibrative nucleoside transporter 1 (ENT-1). ENT-1 is a widely expressed transporter involved in the cellular uptake and efflux of nucleosides and nucleoside analog drugs. flybase.orgfishersci.at Understanding the binding affinity and interaction sites of compounds like this compound with ENT-1 can provide insights into their cellular disposition and potential therapeutic or inhibitory effects.

One study identified this compound (referred to as Gn) as an optimal ligand for binding to ENT-1 through molecular docking analysis. wikipedia.org The analysis, which utilized the ENT-1 crystal structure (PDB ID: 6OB7) and AutoDock Vina, evaluated the binding free energy between ligands and the target protein. fishersci.atwikipedia.org A more negative binding free energy suggests a more stable ligand-protein complex. wikipedia.org this compound exhibited a binding affinity of -8.4 kcal/mol with ENT-1. wikipedia.org

Further visualization of the computational docking revealed that this compound forms four hydrogen bonds within the binding cavity of ENT-1. wikipedia.org These interactions occur with specific amino acid residues: glutamine 159 (Gln159), tryptophan 30 (Trp30), arginine 314 (Arg314), and aspartate 310 (Asp310). wikipedia.org These hydrogen bonding interactions are crucial for stabilizing the binding of this compound to the ENT-1 transporter.

While this analysis highlights a strong potential interaction between this compound and ENT-1, it is important to note that computational docking provides predictive data that often requires experimental validation to confirm the binding affinity and the functional consequences of this interaction on nucleoside transport.

Detailed computational docking data for this compound with ENT-1 from the referenced study:

| Ligand | Target Receptor | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) |

| This compound | ENT-1 | -8.4 | Gln159, Trp30, Arg314, Asp310 |

Modulation of Bacterial Spore Germination Receptors

Bacterial spores are highly resistant structures that can survive harsh conditions and germinate upon sensing favorable environmental cues, often mediated by germinant receptors (Ger receptors) located in the spore's inner membrane. fishersci.setocris.comwikipedia.org These receptors recognize specific small molecules, including amino acids and nucleosides, triggering the germination process. fishersci.sewikipedia.org The GerA family of receptors are nutrient-gated ion channels whose activation leads to the release of ions from the spore core, a key step in initiating germination. fishersci.seatamanchemicals.comsketchfab.com

Studies investigating the modulation of bacterial spore germination receptors by nucleoside analogues have revealed that this compound can interact with these receptors, influencing the germination process. In Bacillus cereus 569 spores, which possess multiple Ger receptors including GerI and GerQ, this compound has been shown to exhibit differential activity depending on the receptor. fishersci.ca The GerI receptor recognizes this compound as an antagonist, meaning it inhibits the germination pathway mediated by this receptor. fishersci.ca In contrast, the GerQ receptor recognizes this compound as an agonist, promoting germination through this pathway. fishersci.ca This indicates a receptor-specific mode of action for this compound in B. cereus 569.

Comparisons with other nucleoside analogues highlight the specificity of these interactions. For example, while GerI recognizes this compound as an antagonist, it does not detect 2-chloroadenosine (B27285). fishersci.ca Conversely, the GerQ receptor recognizes both this compound and 2-chloroadenosine as agonists. fishersci.ca Xanthosine, another purine analogue, was found to neither induce nor interfere with germination under the tested conditions, possibly due to its structural features affecting purine ring aromaticity or transport into the spore. fishersci.ca

In Bacillus anthracis spores, this compound (6-CG) has been identified as an inhibitor of spore germination in vitro. nih.gov The concentration required to inhibit germination by 50% (IC50) for this compound was determined to be 893 μM. nih.gov Other nucleoside analogues, such as 6-thioguanosine (B559654) (6-TG) and 6-methylmercaptopurine (B131649) riboside (6-MMPR), have also been studied for their effects on B. anthracis spore germination, showing inhibitory activity. nih.govnih.gov These analogues, particularly 6-TG and 6-MMPR, were also observed to weakly induce spore germination in the presence of excess alanine (B10760859) and absence of inosine (B1671953), suggesting they might interfere with inosine binding to its cognate receptor. nih.gov This further supports the notion that nucleoside analogues can modulate spore germination by interacting with specific germinant receptors.

The modulation of bacterial spore germination receptors by this compound and its analogues underscores their potential as tools for studying the complex mechanisms of spore germination and potentially as lead compounds for developing inhibitors of this crucial process in pathogenic bacteria.

Summary of this compound activity on bacterial spore germination receptors:

| Compound | Bacterial Species | Receptor | Activity | IC50 (B. anthracis) |

| This compound | B. cereus 569 | GerI | Antagonist | N/A |

| This compound | B. cereus 569 | GerQ | Agonist | N/A |

| This compound | B. anthracis | N/A | Inhibitor | 893 μM |

| 2-chloroadenosine | B. cereus 569 | GerI | No detection | N/A |

| 2-chloroadenosine | B. cereus 569 | GerQ | Agonist | N/A |

| Xanthosine | B. cereus 569 | N/A | No effect | N/A |

| 6-thioguanosine | B. anthracis | N/A | Inhibitor | Mentioned as inhibitor nih.gov, IC50 not specified in provided text |

| 6-methylmercaptopurine riboside | B. anthracis | N/A | Inhibitor | Mentioned as inhibitor nih.gov, IC50 not specified in provided text |

This compound is a purine nucleoside analog that has garnered interest in biochemical research and pharmaceutical applications due to its unique chlorinated purine structure netascientific.com. It is particularly valuable in studying nucleic acid metabolism and has shown promise in the development of antiviral and anticancer therapies netascientific.com. Its structural similarity to natural nucleosides allows it to be incorporated into RNA and DNA, providing insights into genetic processes and potential therapeutic pathways netascientific.com.

Biological Activities and Research Applications of 6 Chloroguanosine

Antiviral Research Applications

6-Chloroguanosine and its derivatives are investigated for their potential against various viral infections netascientific.com.

Inhibition of Viral Replication

Researchers have leveraged this compound for its ability to inhibit viral replication, making it a candidate for developing antiviral therapies netascientific.com. Nucleoside analogs, including those with a 6-chloropurine (B14466) base, are known to inhibit bacterial RNA polymerases, suggesting a potential mechanism for their antiviral activity nih.gov. The 6-chloropurine moiety is considered important for anti-SARS-CoV activity nih.gov.

Efficacy against Specific Viral Infections (e.g., SARS-CoV)

Nucleoside analogues with 6-chloropurine as the nucleobase have been synthesized and evaluated for anti-SARS-CoV activity nih.gov. Studies have shown that some of these analogues exhibit promising anti-SARS-CoV activity comparable to known anti-SARS-CoV agents like mizoribine (B1677216) and ribavirin (B1680618) nih.gov. Specifically, two compounds, designated 1 and 11 in one study, demonstrated efficacy against SARS-CoV nih.gov. Research indicates that a chlorine atom at the 6-position of the purine (B94841) base is important for anti-SARS-CoV activity nih.gov. However, introducing an amino group at the 2-position of 6-chloropurine, forming a guanine (B1146940) derivative, was found to be unfavorable for antiviral activity against SARS-CoV nih.gov.

Development of Novel RNA-based Therapeutics

In addition to its antiviral properties, this compound serves as a tool in the synthesis of modified nucleotides and can be utilized in the development of novel RNA-based therapeutics netascientific.com. RNA-based therapeutics are being explored for treating various diseases google.com.

Anticancer Research Applications

Purine nucleoside analogs, including this compound, have demonstrated broad antitumor activity medchemexpress.com.

Antitumor Activity in Indolent Lymphoid Malignancies

Purine nucleoside analogs are reported to have broad antitumor activity targeting indolent lymphoid malignancies medchemexpress.comamericanchemicalsuppliers.comchemsrc.com. Anticancer mechanisms of these analogs include the inhibition of DNA synthesis and the induction of apoptosis medchemexpress.comchemsrc.com.

Induction of Apoptosis in Cancer Cells

The induction of apoptosis is one of the mechanisms by which purine nucleoside analogs exert their anticancer effects medchemexpress.comchemsrc.com. Research on related purine derivatives, such as 6-amino- and 6-morpholino-9-sulfonylpurine derivatives, has shown their potential as antitumor agents with apoptotic-inducing properties in human leukemia cells mdpi.com. These studies have observed increased expression of caspase 3 and cytochrome c genes in treated cells, indicating the involvement of the intrinsic mitochondrial pathway in apoptosis induction mdpi.com.

Interference with DNA Synthesis in Proliferating Cells

Nucleoside analogs like this compound can interfere with DNA synthesis, a process crucial for the proliferation of cells. netascientific.comnih.gov While the precise mechanisms for the selective antiproliferative effect of some purine analogs, such as 6-mercaptopurine, are still being elucidated, it is understood that they can inhibit DNA and RNA synthesis by limiting the availability of purine nucleotide precursors. nih.gov Some thiopurine analogs, like 6-thioguanine (B1684491) (a related compound), have been shown to be incorporated into DNA, leading to DNA strand breakage. nih.gov This interference with DNA synthesis is particularly relevant in rapidly dividing cells, such as cancer cells, making related compounds subjects of research in cancer therapies. chemimpex.comresearchgate.net

Research in Genetic Studies and Molecular Biology

This compound and its related compounds are valuable tools in genetic studies and molecular biology due to their ability to be incorporated into nucleic acids and their influence on genetic processes. netascientific.comchemimpex.com

As a nucleoside analog, this compound can serve as a building block in RNA synthesis, enabling researchers to explore RNA structure and function. netascientific.com Studies utilizing purine riboswitches, which are regulatory elements in mRNA that bind small molecules, have shown that compounds with substitutions at the purine 6-position, including 6-chloroguanine (the base component of this compound), can bind to these riboswitches. nih.gov This interaction provides insights into how these RNA structures recognize and bind to different ligands, which is crucial for understanding their role in gene regulation. nih.gov The structural similarity of 6-chloroguanine to guanine allows it to potentially replace guanine in RNA, which can lead to cellular effects. tandfonline.com

The incorporation of modified nucleosides, such as chlorinated nucleosides, into DNA can lead to mutagenesis and has been implicated in diseased states. scispace.com While research on the biological consequences of chlorinated nucleosides is ongoing, studies have demonstrated their incorporation into nucleotides, DNA, and RNA. scispace.com For instance, 8-chloro-2′-deoxyguanosine (ClG), a related halogenated guanine lesion, has been shown to promote mutagenic replication by forming alternative base pairs during DNA synthesis. nih.gov This highlights how halogenated purine analogs can interfere with the fidelity of DNA replication, contributing to DNA damage and potential mutations. nih.govresearchgate.net

6-Chloroguanine has also been utilized in genetic studies and molecular biology to aid in the understanding of gene expression and regulation. chemimpex.com Gene expression is a complex process regulated at multiple levels, including transcription and translation. uwa.edu.auumassmed.edu The incorporation of nucleoside analogs into nucleic acids can potentially influence these regulatory processes. netascientific.comchemimpex.com Research into the mechanisms by which modified nucleotides affect cellular processes contributes to a broader understanding of how gene expression is controlled and how it can be dysregulated in disease. umassmed.edumdpi.com

Applications in Biochemical Assays

This compound is employed in biochemical assays. netascientific.com It can be used in assays to measure enzyme activity, assisting researchers in understanding metabolic pathways and enzyme functions. netascientific.com Its ability to be phosphorylated into nucleotide forms (NMP, NDP, or NTP) makes it useful as a purine substrate analog in enzymatic studies. innospk.com This adaptability underscores its significance in advancing the scientific understanding of biochemical pathways. innospk.com

Table 1: Research Applications of this compound

| Research Area | Specific Application |

| Interference with DNA Synthesis | Studying inhibition of DNA synthesis in proliferating cells |

| Exploration of RNA Structure and Function | Investigating ligand binding in riboswitches |

| Studies in Mutagenesis and DNA Damage Mechanisms | Researching the impact of incorporation into DNA |

| Understanding Gene Expression and Regulation | Aiding studies on regulatory processes |

| Biochemical Assays | Measuring enzyme activity, enzymatic studies |

Structure Activity Relationship Sar Studies of 6 Chloroguanosine Analogues

Impact of Halogenation at the 6-Position on Biological Activity

The substitution at the 6-position of the purine (B94841) ring is a critical determinant of the biological activity of guanosine (B1672433) analogues. The presence of a halogen, specifically chlorine, at this position has been shown to be important for certain antiviral activities.

Research into anti-SARS-CoV agents revealed that a chlorine atom at the 6-position of the purine base was a significant feature for antiviral activity. nih.gov The electrophilic nature of the 6-chloropurine (B14466) moiety is thought to be key to this activity. It is hypothesized that this feature allows the analogue to form a covalent bond with a target enzyme, leading to effective and potentially irreversible inhibition. nih.gov This hypothesis is supported by the observation that substituting the chlorine atom with weaker leaving groups, such as methoxy (B1213986) (–OMe) or methylthio (–SMe), resulted in a marked decrease in antiviral efficacy. nih.gov

The importance of the 6-chloro substituent was demonstrated in a study comparing various nucleoside analogues for their inhibitory effects on SARS-CoV. The 6-chloropurine ribonucleoside showed significant activity, whereas analogues with other substituents at the 6-position were largely inactive. nih.gov

| Compound | Modification at 6-Position | Anti-SARS-CoV Activity (IC50) |

|---|---|---|

| 6-Chloropurine ribonucleoside | -Cl | 48.7 µM |

| 6-Methoxypurine ribonucleoside | -OMe | > 300 µM |

| 6-Methylthiopurine ribonucleoside | -SMe | > 300 µM |

Influence of Substituents at the 2-Position on Antiviral Efficacy

While the 6-position is critical, modifications at other positions on the purine ring, such as the 2-position, also significantly modulate biological activity. The defining feature of guanosine and its analogues, including 6-chloroguanosine, is an amino group at the 2-position.

Interestingly, studies on nucleoside analogues as anti-SARS-CoV agents have shown that the introduction of an amino group at the 2-position of a 6-chloropurine nucleoside was unfavorable for antiviral activity. nih.gov In a direct comparison, the 6-chloropurine ribonucleoside was active, while its 2-amino counterpart (this compound) did not show significant activity against the virus under the same assay conditions. nih.gov

| Compound | Substitution at 2-Position | Substitution at 6-Position | Anti-SARS-CoV Activity (IC50) |

|---|---|---|---|

| 6-Chloropurine ribonucleoside | -H | -Cl | 48.7 µM |

| This compound | -NH2 | -Cl | > 300 µM |

Conformational Changes Induced by this compound Binding (e.g., Ribose C3'-exo conformation)

The binding of a nucleoside analogue to its target enzyme often induces or requires specific conformational changes in both the ligand and the protein. A key aspect of this is the conformation of the ribose sugar ring, a phenomenon known as "sugar pucker". The five-membered furanose ring is not planar and typically adopts one of two major low-energy conformations: C2'-endo or C3'-endo. scilit.com These conformations influence the relative orientation of the base and the phosphate (B84403) backbone, which is critical for recognition and catalysis. researchgate.net

In the context of nucleic acids, the C2'-endo pucker is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form DNA and RNA. scilit.com Less common conformations, such as the C3'-exo pucker, also exist and can be important for the specific fit of a nucleoside into an enzyme's active site. The binding of a nucleoside analogue can stabilize a particular ribose conformation that is favored by the enzyme's active site, contributing to the binding affinity. researchgate.net While it is a general principle that enzyme binding can lock a flexible nucleoside into a specific conformation, detailed crystallographic studies specifically demonstrating a C3'-exo or other specific pucker for this compound upon binding to a target enzyme are not widely reported in the literature. However, the conformational flexibility of the ribose ring is a crucial element in its ability to be recognized and processed by viral or cellular enzymes.

Comparative Analysis with Other Purine Analogues (e.g., 8-bromoguanosine, 6-thioguanosine)

The biological effects of this compound can be better understood by comparing it to other modified purine nucleosides, such as those substituted at the 6- or 8-position.

6-Thioguanosine (B559654): This analogue, along with its base 6-thioguanine (B1684491), is a well-known thiopurine drug. The mechanism of toxicity for 6-thioguanine is believed to involve its incorporation into DNA, which can trigger futile mismatch repair cycles and lead to cytotoxicity. documentsdelivered.comnih.gov This contrasts with the proposed mechanism for 6-chloropurine analogues, which may act via direct, possibly covalent, enzyme inhibition. nih.gov Recent studies have also shown that 6-thioguanine and 6-thioguanosine can inhibit the replication of coronaviruses, including SARS-CoV-2. researchgate.net

8-Bromoguanosine: Substitution at the 8-position of the purine ring also imparts significant biological activity. 8-Bromoguanosine and other 8-substituted guanosines are known biological response modifiers. researchgate.net They have been shown to activate B cells, inducing proliferation and differentiation. researchgate.net This activity profile, focusing on immune modulation, differs from the direct antiviral or cytotoxic mechanisms often associated with 6-substituted purines. The mechanism of action for another analogue, 8-azaguanine, is thought to be its incorporation into RNA, leading to cellular toxicity. documentsdelivered.com This highlights how the position and nature of the substituent (C6 vs. C8; chloro vs. thio vs. bromo) can drastically alter the mechanism of action.

| Analogue | Primary Proposed Mechanism of Action | Primary Biological Effect |

|---|---|---|

| This compound | Enzyme inhibition (potentially covalent) | Antiviral (context-dependent) |

| 6-Thioguanosine | Incorporation into DNA | Cytotoxicity, Antiviral |

| 8-Bromoguanosine | B-cell activation | Immunomodulation |

| 8-Azaguanine | Incorporation into RNA | Cytotoxicity |

Epitopes Necessary for Nucleoside-Mediated Cellular Processes

For any nucleoside analogue to exert its biological effect within a cell, it must first navigate a series of cellular processes, including transport across the cell membrane and metabolic activation. The specific structural features, or epitopes, of the nucleoside are critical for recognition by the proteins that mediate these steps.

Metabolic Activation: Most nucleoside analogues are prodrugs that must be enzymatically converted into their active form, typically the 5'-triphosphate derivative. nih.govscilit.com This phosphorylation cascade is carried out by cellular or, in some cases, viral kinases. The ability of a nucleoside analogue to be recognized as a substrate by these kinases is a crucial determinant of its efficacy. The structure of the ribose ring, including the presence and stereochemistry of hydroxyl groups at the 2' and 3' positions, is particularly important for kinase recognition and the first phosphorylation step, which is often rate-limiting. scilit.com The purine base itself is also a key recognition element for these enzymes. Therefore, the entire molecular structure of this compound—the 2-amino-6-chloropurine (B14584) base combined with the ribose sugar—constitutes the necessary epitope for its interaction with transporters and metabolic enzymes.

Advanced Methodologies in 6 Chloroguanosine Research

X-Ray Crystallography for Ligand-Enzyme Complex Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including complexes formed between ligands like 6-chloroguanosine and enzymes. This provides atomic-level detail of the binding interactions, crucial for understanding molecular recognition and for structure-based drug design.

Crystal structures of this compound in complex with hexameric purine (B94841) nucleoside phosphorylase (PNP) from Bacillus subtilis (BsPNP233) have been reported. These structures offer detailed insights into the binding mode of this compound within the enzyme's active site. The crystal structure of BsPNP233 in complex with various ligands, including this compound, has been solved, providing a thorough description of their binding to the active site. scienceopen.com, rcsb.org Specifically, the crystal structure of hexameric purine nucleoside phosphorylase from Bacillus subtilis in complex with this compound has been determined using X-ray diffraction at a resolution of 3.15 Å. rcsb.org This structural information is valuable for understanding how modifications at the C6 position of the purine ring, such as the chlorine atom in this compound, influence binding to hexameric PNPs. plos.org, researchgate.net Such studies can inform the design of inhibitors targeting PNPs from pathogens. scienceopen.com, rcsb.org, plos.org, researchgate.net

Resonance Raman Spectroscopy for Excited State Dynamics

Resonance Raman (RR) spectroscopy is employed to probe the excited state dynamics and structural changes of molecules upon photoexcitation. This technique is particularly useful for studying the ultrafast events that occur in the initial moments after a molecule absorbs light.

While research directly on the excited state dynamics of this compound using Resonance Raman spectroscopy is not explicitly detailed in the provided results, studies have extensively utilized this technique to investigate the photophysical properties and excited state dynamics of its base analog, 6-chloroguanine (6-ClG). rsc.org, researchgate.net, nih.gov, rsc.org, tandfonline.com Quantitative measurements of the resonance Raman cross-section across the B absorption band (210–230 nm) of 6-chloroguanine have been performed, and Raman excitation profiles were constructed. rsc.org, researchgate.net By modeling these profiles using time-dependent theory, researchers have extracted the initial excited state dynamics of 6-chloroguanine within tens of femtoseconds after photoexcitation. rsc.org, researchgate.net, nih.gov These studies revealed that the imidazole (B134444) and pyrimidine (B1678525) rings of 6-chloroguanine undergo expansion and contraction, respectively, following photoexcitation to the B state. rsc.org, researchgate.net The total internal reorganization energy, reflecting the distortion of the excited state structure from the ground state, has been determined for 6-chloroguanine. rsc.org, researchgate.net Resonance Raman spectroscopy has also been used to identify the solution-state structures (tautomers) of purine base analogues like 6-chloroguanine at neutral pH. tandfonline.com

Calorimetric Approaches for Binding Affinity Characterization

Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), are essential for the thermodynamic characterization of molecular interactions, providing direct measurements of binding affinity (K), enthalpy change (H), and stoichiometry (n).

Isothermal Titration Calorimetry has been used to measure the binding affinity of ligands, including guanine (B1146940) derivatives with modifications at various positions, to the guanine riboswitch RNA. researchgate.net While the provided results discuss the binding of 6-chloroguanine and other guanine derivatives to riboswitches cambridge.org, nih.gov, mcgill.ca, researchgate.net, the specific application of ITC to quantify the binding affinity of this compound itself is not explicitly detailed. However, the methodology is highly relevant for characterizing the binding of nucleoside analogs like this compound to their targets, such as riboswitches or enzymes. Studies using ITC on guanine derivatives with C6 modifications have shown that such modifications can influence binding affinity to the guanine riboswitch. researchgate.net Calorimetry in general has been mentioned in the context of analyzing riboswitches. cambridge.org

Bioinformatic Strategies for Pathway Analysis

Bioinformatic strategies encompass a range of computational approaches used to analyze biological data, including the study of molecular pathways and the identification of potential drug targets or modulators.

Bioinformatics has been applied in research involving purine analogs. For instance, a bioinformatics strategy has been used to identify differentially expressed genes and potential small molecule drugs in diseases like prostate cancer, where purine base analogues have been studied. waocp.org Computational methods, including molecular docking and virtual screening, play a significant role in drug discovery by allowing the prediction of binding affinity and the screening of compound databases for potential binders to targets like RNA. researchgate.net, mcgill.ca In silico prediction of ligand binding affinity using tools like MOLEGRO has also been employed in studies involving purine nucleoside phosphorylases and their interactions with ligands. researchgate.net An integrated in-silico approach has been mentioned in the context of exploring therapeutic potential and targeting cancer hallmarks. tandfonline.com These strategies can be applied to analyze how this compound or its derivatives might interact within biological pathways or with specific molecular targets.

High-Throughput Screening for Identification of Modulators

High-Throughput Screening (HTS) is a process used to rapidly test a large number of compounds for biological activity against a specific target or pathway. This is a cornerstone of modern drug discovery and chemical biology.

HTS is a well-established process for lead discovery in pharmaceutical and biotechnology companies and is increasingly used in academic research. windows.net, acs.org It involves screening large chemical libraries using automation, miniaturized assays, and large-scale data analysis. acs.org While this compound itself may not be the direct subject of every HTS campaign, its base analog, 6-chloroguanine, has been used as a starting material in the solution-phase parallel synthesis of acyclic nucleoside libraries designed for HTS. windows.net, acs.org These libraries contain diverse small molecules intended for screening against various biological targets. windows.net HTS is crucial for identifying small molecule modulators of biological targets, such as ion channels or enzymes. nih.gov The development of robust, target-specific assays amenable to HTS is a critical step in identifying probe compounds to elucidate gene and pathway function. nih.gov

Future Perspectives and Research Gaps in 6 Chloroguanosine Investigation

Elucidating Underexplored Biological Activities

While 6-chloroguanosine has been noted in the context of inhibiting Bacillus anthracis spore germination and its potential use in synthesizing compounds with anti-HBV effects, its full spectrum of biological activities is not yet comprehensively understood. Research has shown that this compound can inhibit Bacillus anthracis spore germination in vitro and in macrophage cell culture. asm.org This inhibition was observed at an IC50 of 893 μM in spore germination assays. asm.org Further research is needed to explore other potential antimicrobial, antiviral, or even anticancer activities. Given its structural similarity to guanosine (B1672433), investigations into its interactions with various enzymes involved in purine (B94841) metabolism, beyond initial studies with enzymes like adenosine (B11128) deaminase, could reveal novel biological effects. innospk.com The potential for this compound or its derivatives to act as inhibitors or substrates for other key enzymes in nucleotide synthesis and salvage pathways warrants further investigation.

Rational Design of Highly Potent and Selective Analogues

The rational design of nucleoside analogues based on the this compound scaffold presents a significant future research direction. Understanding how structural modifications to this compound affect its interaction with biological targets is crucial for developing more potent and selective compounds. Studies involving the crystal structure of purine nucleoside phosphorylase from Bacillus subtilis in complex with this compound have provided initial insights into its binding mode, suggesting that the chlorine substituent at the C6 position might be detrimental for catalysis and could be explored in the design of inhibitors for hexameric PNPs from pathogens. rcsb.orgplos.orgscienceopen.comnih.gov This structural information can guide the design of analogues with modified sugar moieties or substitutions at other positions on the purine ring to enhance desired biological activities and reduce off-target effects. High-throughput screening and structure-activity relationship studies are essential next steps in this area.

Deeper Understanding of Molecular Interactions and Cellular Fate

A more in-depth understanding of how this compound interacts with biological macromolecules and its fate within cells is vital. This includes detailed studies on its uptake mechanisms, intracellular metabolism (e.g., phosphorylation), binding to target proteins or nucleic acids, and efflux pathways. While it is known that this compound can be phosphorylated into nucleotide forms (NMP, NDP, or NTP) and used as purine substrate analogues in enzymatic studies, the specifics of these processes and how they vary across different cell types or organisms require further investigation. innospk.com Research into its potential incorporation into DNA or RNA, similar to other nucleoside analogues, and the downstream consequences of such incorporation, is also important. researchgate.net Advanced spectroscopic and imaging techniques could provide valuable insights into its localization and interactions within the cellular environment.

Exploration of Novel Biocatalytic Pathways for Synthesis

Exploring novel biocatalytic approaches for the synthesis of this compound and its analogues offers a potentially more environmentally friendly and efficient alternative to traditional chemical synthesis methods. While chemical synthesis routes from 6-chloroguanine exist, including palladium-catalyzed cross-coupling reactions, the development of enzymatic methods is an active area of research for nucleoside analogues in general. researchgate.netresearchgate.net Recent studies have identified enzymes, such as a nucleoside hydrolase from Agromyces sp. MM-1, that show activity towards 6-chloroguanine in transribosylation reactions, leading to the formation of 2'-O-methyl-6-chloroguanosine. researchgate.netkyoto-u.ac.jp Further research is needed to identify and engineer enzymes that can efficiently catalyze the direct synthesis of this compound from readily available precursors or facilitate the modification of existing nucleosides to yield this compound and its derivatives.

Integration into Multidisciplinary Research Platforms

The investigation of this compound can benefit significantly from integration into multidisciplinary research platforms. Combining expertise from chemistry, biology, pharmacology, and computational science can accelerate the discovery and development of this compound-based compounds. For instance, computational modeling can predict potential biological targets and binding affinities, guiding synthetic efforts. rcsb.orgplos.orgscienceopen.comnih.gov Collaboration between chemists synthesizing novel analogues and biologists evaluating their activities in relevant model systems, such as bacterial spore germination assays or cell culture models for viral infections, is crucial. asm.org Furthermore, integrating research on 6-chloroguanine, which has been identified as an emerging disinfection byproduct, with studies on this compound could provide insights into potential environmental or health implications. researchgate.net

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 6-chloroguanosine in oligonucleotide synthesis?

- Methodological Answer : this compound is synthesized via selective protection and functionalization. Starting with this compound (6 ), the 6-O-allyl group is introduced using deprotonated allyl alcohol. Transient hydroxyl protection enables 2-N-isobutyryl protection, yielding nucleoside 7 (61% overall yield). Subsequent steps involve 3′,5′-O-TIPDS protection (8 ), Dess–Martin periodinane oxidation (9 ), and Corey–Chaykovsky epoxidation to form epoxide 10 . Regioselectivity and stereochemistry are confirmed via ¹H,¹³C-HMBC and NOESY spectroscopy .

Q. How does this compound function as a nucleoside analog in biological systems?

- Methodological Answer : this compound mimics guanosine but disrupts nucleic acid processes due to its 6-chloro substitution. In Bacillus anthracis spore germination studies, it competes with guanosine but shows limited inhibition compared to analogs like 6-MMPR (Ki = 31 µM). Its antitumor activity stems from DNA synthesis inhibition and apoptosis induction, targeting indolent lymphoid malignancies. Researchers must validate its specificity using competitive binding assays and dose-response analyses .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer : Key techniques include:

- HPLC/MS : To assess purity (>98%, as per commercial standards).

- ¹H/¹³C-NMR : For regiochemical confirmation (e.g., HMBC correlations between H8 and carbonyl groups).

- NOESY : To verify stereochemistry (e.g., dipolar couplings between H1′ and H6′).

- Melting Point Analysis : 165–167°C (dec.) to confirm crystallinity .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during this compound derivatization?

- Methodological Answer : Regioselectivity in alkylation (e.g., N9 vs. N7 isomers) depends on:

- Protecting Groups : Use of TIPDS to block 3′,5′-hydroxyls minimizes side reactions.

- Catalysts : NaHMDS enhances N9 selectivity, while excess K₂CO₃ favors thymine adducts.

- Temperature Control : Lower temperatures (−20°C) reduce epoxide ring-opening side products. Yield optimization (46–73%) requires iterative adjustment of these parameters .

Q. How to resolve contradictions in this compound’s inhibitory efficacy across studies?

- Methodological Answer : Discrepancies (e.g., weak inhibition in B. anthracis vs. strong antitumor effects) arise from:

- Receptor Specificity : Use surface plasmon resonance (SPR) to compare binding affinities across targets.

- Cellular Uptake : Quantify intracellular concentrations via LC-MS to rule out permeability barriers.

- Metabolic Stability : Assess degradation in physiological buffers (pH 7.4, 37°C) to identify half-life limitations .

Q. What experimental designs are recommended for dose-response studies with this compound?

- Methodological Answer :

- Hypothesis-Driven Design : Define EC₅₀/IC₅₀ ranges using logarithmic dilution series (e.g., 1 nM–100 µM).

- Controls : Include guanosine and 6-MMPR as positive/negative controls for specificity.

- Replication : Triplicate assays with blinded analysis to minimize bias.

- Data Normalization : Express results as % inhibition relative to vehicle-treated controls .

Methodological Challenges & Solutions

Q. How to address low yields in this compound-based DhNA monomer synthesis?

- Methodological Answer : Low yields (e.g., 46% for 11a ) often result from:

- Epoxide Instability : Use anhydrous conditions and inert atmospheres (N₂/Ar) during Corey–Chaykovsky reactions.

- Byproduct Formation : Employ preparative HPLC to isolate N7 isomers (27% yield) from N9 products.

- Scale-Up Strategies : Optimize stoichiometry (e.g., 1.2 eq. nucleophile) and reaction time (monitored by TLC) .

Q. What strategies ensure reproducibility in this compound-mediated apoptosis assays?

- Methodological Answer : To enhance reproducibility:

- Cell Line Validation : Use STR profiling for lymphoid malignancy models (e.g., Jurkat, Raji).

- Time-Course Analysis : Measure caspase-3 activation at 24, 48, and 72 hours.

- Combination Studies : Co-treat with DNA-damaging agents (e.g., cisplatin) to assess synergistic effects.

- Data Sharing : Publish raw flow cytometry data in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.